molecular formula C18H17ClN4O2 B2553398 (E)-1-(3-氯苯基)-3-(3-异丙基-2-氧代-2,3-二氢喹唑啉-4(1H)-亚甲基)脲 CAS No. 941941-09-9

(E)-1-(3-氯苯基)-3-(3-异丙基-2-氧代-2,3-二氢喹唑啉-4(1H)-亚甲基)脲

货号 B2553398
CAS 编号: 941941-09-9
分子量: 356.81
InChI 键: KFJKSPNQYRKJHC-CJLVFECKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

科学研究应用

抗菌和抗真菌应用

  • Patel 和 Shaikh(2011 年)进行的一项关于合成新的 1,3-恶唑基-7-氯喹唑啉-4(3H)酮的研究,与所讨论的化合物密切相关,证明了对各种病原体具有良好的抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用 (Patel & Shaikh, 2011)

抗胆碱酯酶和抗氧化特性

  • Kurt 等人(2015 年)合成了一系列含有芳基脲/硫脲基团的香豆基噻唑衍生物,并评估了它们对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 的抑制作用,表明所有合成的化合物都表现出抑制活性。这表明在治疗以胆碱酯酶失衡为特征的疾病(例如阿尔茨海默病)方面具有潜在的治疗应用 (Kurt et al., 2015)

抗癌和抗炎应用

  • Ling 等人(2008 年)描述了新型 1-(2,4-二氯苯基)-3-[4-芳基-5-(1H-1,2,4-三唑-1-基)噻唑-2-基] 脲衍生物的合成,并评估了它们的抗肿瘤活性,表明了抗癌药物开发的潜力 (Ling et al., 2008)

  • Farag 等人(2012 年)探讨了 3-(4-氯苯基或 4-氟苯基)-6-碘-4-氧代-3,4-二氢喹唑啉衍生物的潜在抗炎和镇痛活性,强调了它们在设计用于炎症和疼痛管理的新治疗剂中的相关性 (Farag et al., 2012)

超分子化学

  • Braga 等人(2013 年)研究了喹啉脲衍生物在形成 Ag 络合物中的胶凝剂行为,证明了它们在超分子化学和材料科学中的用途 (Braga et al., 2013)

作用机制

If the compound is biologically active, its mechanism of action would be studied. This could involve its interactions with biological macromolecules, its effects on cellular processes, and its overall effect on an organism .

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "3-chloroaniline", "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding imine intermediate.", "Step 2: Addition of urea to the imine intermediate in the presence of a catalyst such as zinc chloride or trifluoroacetic acid to form the final product, (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS 编号

941941-09-9

产品名称

(E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

分子式

C18H17ClN4O2

分子量

356.81

IUPAC 名称

1-(3-chlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17ClN4O2/c1-11(2)23-16(14-8-3-4-9-15(14)21-18(23)25)22-17(24)20-13-7-5-6-12(19)10-13/h3-11H,1-2H3,(H2,20,22,24)

InChI 键

KFJKSPNQYRKJHC-CJLVFECKSA-N

SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。